4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(furan-3-yl)-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-12-5-9(11(14)15)8(4-10(12)13)7-2-3-16-6-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQNPGRTCPZDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=COC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The preparation of this compound typically involves:
- Construction or modification of the 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid core.
- Introduction of the furan-3-yl substituent at the 4-position via cross-coupling or condensation reactions.
- Control of reaction conditions to preserve the keto and carboxylic acid functionalities.
Preparation of the Core Scaffold: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Several methods have been reported for synthesizing the core scaffold, which is a key intermediate:
Introduction of the Furan-3-yl Group at the 4-Position
While direct literature on the exact preparation of 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is limited, analogous cross-coupling and substitution methods on similar pyridine scaffolds provide insight:
Representative Experimental Procedure (Hypothetical Based on Analogous Data)
Synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid : Hydrothermal reaction of suitable pyridine precursor in water at 120°C for 48 h, yielding stable crystalline acid.
Conversion to acid chloride : Treatment of the acid with oxalyl chloride and catalytic DMF in dichloromethane at room temperature for 1.5 h.
Cross-coupling with furan-3-yl boronic acid : In presence of Pd(PPh3)4 catalyst, base (e.g., K2CO3), in 1,2-dimethoxyethane/water mixture, heated at 80°C for 12 h.
Purification : Filtration, solvent removal, and chromatographic purification to isolate the target compound.
Summary Table of Key Preparation Parameters
Research Findings and Notes
- The hydrothermal method for synthesizing the core acid is notable for its simplicity, environmental friendliness, and high yield, producing crystals with fewer defects and good stability at room temperature.
- Methylation and subsequent functional group transformations require careful control of conditions to avoid side reactions, especially due to the sensitivity of the keto and carboxylic acid groups.
- Palladium-catalyzed cross-coupling is a preferred method for introducing the furan moiety, leveraging well-established organometallic chemistry to achieve selective substitution at the 4-position.
- The use of green solvents and mild conditions is emphasized in recent research to improve sustainability and reduce hazardous waste.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include furanones, piperidine derivatives, and various substituted furan and pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas :
- Anti-inflammatory Agents : Preliminary studies indicate that derivatives of dihydropyridine compounds can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory mediators .
Pharmacological Studies
Research has shown that compounds similar to 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine derivatives could act as calcium channel blockers. This mechanism is crucial for developing treatments for cardiovascular diseases and hypertension .
Pharmacological Mechanisms :
- Calcium Channel Blockade : These compounds may inhibit L-type calcium channels, leading to vasorelaxation and reduced blood pressure .
Antimicrobial Activity
The compound's structure allows it to be evaluated for antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could also possess such capabilities .
Anticancer Research
Research into the anticancer potential of dihydropyridine derivatives is ongoing. The unique furan moiety may enhance the selectivity and potency of these compounds against cancer cells due to its ability to interact with cellular pathways involved in tumor growth and proliferation .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s key structural features are compared below with similar derivatives (Table 1):
Table 1: Structural Comparison of 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid and Analogs
Key Observations:
- Furan-3-yl vs.
- N-Substituent Diversity: The methyl group (target compound) offers moderate lipophilicity, while bulkier benzyl groups (e.g., 4-methylbenzyl) improve membrane permeability but may reduce solubility .
- Functional Group Modifications: The hydrazide derivative () replaces the carboxylic acid with a hydrazide, enabling chelation or conjugation applications .
Critical Notes and Limitations
- Data Gaps: Specific data on the target compound’s solubility, stability, and bioactivity are absent in the evidence.
- Synthesis Challenges: Introducing the furan-3-yl group may require specialized catalysts or protecting group strategies.
- Contradictions: Varied synthetic yields (e.g., 68% crude in vs. optimized methods in ) highlight the need for tailored protocols .
Biological Activity
4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound characterized by a furan ring fused to a pyridine structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₁H₉N₃O₄
- Molecular Weight : 233.21 g/mol
- CAS Number : 1955531-70-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from furan derivatives and pyridine precursors. Key methods include:
- Condensation Reactions : Furan derivatives are condensed with pyridine precursors under controlled conditions.
- Catalytic Processes : The use of specific catalysts and optimized temperature and pressure settings enhances yield and purity.
- Industrial Techniques : Large-scale production may utilize continuous flow reactors and advanced purification methods like chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including glioma and breast cancer cells. The proposed mechanisms include:
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Molecular Interactions : Its furan and pyridine rings facilitate π–π stacking interactions and hydrogen bonding with biological macromolecules, influencing their functionality.
Study on Anticancer Activity
A notable study evaluated the effects of this compound on glioma cell lines (C6 rat). The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM, with an IC50 value determined at approximately 30 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 30 | 50 |
| 100 | 20 |
This study supports the potential use of this compound in cancer therapeutics .
Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for 4-(Furan-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Condensation of furan-3-carbaldehyde with methyl-substituted aminopyridine derivatives, followed by cyclization under acidic conditions. Catalysts like palladium or copper may enhance regioselectivity .
- Route 2: Functionalization of pre-formed dihydropyridine cores via Suzuki-Miyaura coupling to introduce the furan-3-yl group .
- Optimization: Reaction temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading significantly impact yield. For example, higher temperatures (>100°C) may favor cyclization but risk decomposition .
- Validation: Monitor intermediates via HPLC or LC-MS to confirm regiochemical control.
Q. How can researchers characterize the compound’s stability under varying storage conditions?
Methodological Answer:
- Stability Testing: Store samples under inert gas (N₂/Ar) at 4°C (short-term) or –20°C (long-term). Monitor degradation via:
- Critical Observations: Avoid prolonged exposure to strong oxidizing agents, which may cleave the furan ring or oxidize the dihydropyridine core .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. inactive) be resolved?
Methodological Answer:
- Reproducibility Checks:
- Assay Conditions: Validate microbial strains, growth media, and compound solubility (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Dose-Response Curves: Use standardized protocols (e.g., CLSI guidelines) to compare MIC/MBC values across labs .
- Mechanistic Studies:
- Target Engagement: Employ SPR or ITC to confirm binding to putative targets (e.g., bacterial topoisomerases) .
- Metabolite Profiling: Identify degradation products (e.g., via LC-HRMS) that may explain false negatives .
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Model transition states for key reactions (e.g., cyclization or furan ring opening) using Gaussian or ORCA software .
- MD Simulations: Study solvent effects on conformation (e.g., polar solvents stabilize the carboxylate group) .
- Validation: Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots for reaction rates) .
Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?
Methodological Answer:
- Standardized Protocols:
- Advanced Techniques:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- X-ray Crystallography: Confirm absolute configuration and hydrogen-bonding networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
